molecular formula C16H22BNO5 B2879368 Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate CAS No. 2377607-09-3

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate

Cat. No.: B2879368
CAS No.: 2377607-09-3
M. Wt: 319.16
InChI Key: IIGSNCMXRQFHAH-UHFFFAOYSA-N
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Description

“Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate” is a chemical compound. It is a derivative of phenylboronic ester . This compound is often used in the field of medicine and as a chemical intermediate .


Synthesis Analysis

The synthesis of this compound involves a two-step substitution reaction . The structures of the synthesized compounds were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .


Chemical Reactions Analysis

Phenyl borate, an intermediate in the synthesis of this compound, is widely used in biology, organic synthesis, catalysis, and crystal engineering . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint . The compound is a solid at room temperature .

Scientific Research Applications

Enthalpy and Solvation Studies

Research on similar compounds, such as tetramethyl-bis-urea (Mebicarum), in different solvents like formamide and acetone, highlights the importance of understanding the enthalpies of solution and solvation processes. These studies shed light on the key role of solvent proton-donor ability and steric hindrances in solvation, which are crucial for the application of Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate in various chemical processes (Ivanov, Abrosimov, & Smirnov, 2007).

Synthesis and Pharmaceutical Application

The synthesis pathways involving formamido derivatives underline the compound's role in the creation of pharmaceuticals, such as Chloramphenicol. These methods demonstrate the compound's utility in developing drugs through regioselective acylative cleavage and base and acid hydrolysis processes (Hazra, Pore, & Maybhate, 1997).

Polymorphism in Drug Development

The solid-state characterization of pharmaceutical compounds, including the study of polymorphism, is vital for selecting a form for drug development. Research on dimorphic compounds illustrates the complexity in choosing a polymorph for progression, considering factors like thermodynamic stability and physical properties (Katrincic et al., 2009).

Glycosylation Techniques

The use of additives like methyl(phenyl)formamide for glycosylation of building blocks shows the compound's application in assembling complex oligosaccharides. This is crucial for synthetic chemistry, especially in the production of biologically relevant molecules (Wang et al., 2020).

Corrosion Inhibition

A comparative study of 1,2,3-triazole derivatives as corrosion inhibitors of mild steel in sulfuric acid solution provides insights into the effectiveness of such compounds. This research highlights the potential of this compound related chemicals in protecting metals against corrosion, emphasizing the importance of molecular structure on inhibitory efficiency (Elazhary et al., 2019).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

Properties

IUPAC Name

methyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)12-8-6-11(7-9-12)14(20)18-10-13(19)21-5/h6-9H,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGSNCMXRQFHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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